molecular formula C6H3BrIN3 B12840157 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12840157
M. Wt: 323.92 g/mol
InChI Key: CBYTYASZRFRVES-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of bromine and iodine atoms attached to a triazolo[4,3-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-chlorosuccinimide (NCS) as an oxidizing agent to facilitate the cyclization process . The reaction conditions are generally mild, and the process can be carried out in a one-pot synthesis .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include N-chlorosuccinimide (NCS) for oxidative cyclization and various nucleophiles for substitution reactions . The reaction conditions are typically mild, ensuring the stability of the triazolopyridine core.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized triazolopyridine derivatives, while oxidation reactions can lead to the formation of oxidized products .

Comparison with Similar Compounds

6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual halogenation, which provides a versatile platform for further functionalization and exploration in various research fields.

Properties

Molecular Formula

C6H3BrIN3

Molecular Weight

323.92 g/mol

IUPAC Name

6-bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C6H3BrIN3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H

InChI Key

CBYTYASZRFRVES-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)I

Origin of Product

United States

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